An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-2-ethylbenzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-2-ethylbenzoate
This guide provides a comprehensive technical overview of the physicochemical properties of Methyl 4-amino-2-ethylbenzoate (CAS No. 1211589-24-0), a key organic intermediate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data, theoretical predictions, and comparative analysis with structurally similar molecules to provide a robust profile of the compound. Given the scarcity of direct experimental data for this specific molecule, this guide leverages established scientific principles and data from close analogs to offer reliable insights.
Section 1: Introduction and Strategic Importance
Methyl 4-amino-2-ethylbenzoate belongs to the aminobenzoate ester class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of the amino, ethyl, and methyl ester groups on the benzene ring creates a molecule with a unique electronic and steric profile, suggesting its potential as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its core physicochemical properties is paramount for its effective utilization in synthetic chemistry, enabling predictions of its reactivity, solubility, and compatibility with various reaction and purification conditions.
The structural relationship between the amino and ester functionalities is a well-established pharmacophore in local anesthetics, such as benzocaine (ethyl 4-aminobenzoate). The introduction of an ethyl group at the ortho position to the ester is anticipated to modulate the molecule's lipophilicity and steric hindrance, which can, in turn, influence its biological activity and metabolic stability.
Section 2: Chemical Identity and Core Molecular Properties
A precise understanding of a molecule's identity is the foundation of all further characterization. The following table summarizes the key identifiers and fundamental molecular properties of Methyl 4-amino-2-ethylbenzoate.
| Property | Value | Source(s) |
| IUPAC Name | methyl 4-amino-2-ethylbenzoate | |
| CAS Number | 1211589-24-0 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Canonical SMILES | CCC1=C(C=CC(=C1)N)C(=O)OC | |
| InChI | InChI=1S/C10H13NO2/c1-3-8-5-7(11)4-6-9(8)10(12)13-2/h4-6H,3,11H2,1-2H3 | |
| InChIKey | WDTLFYSTDFWPOF-UHFFFAOYSA-N |
Section 3: Physicochemical Characteristics: A Comparative Analysis
Table of Comparative Physicochemical Properties
| Property | Methyl 4-amino-2-ethylbenzoate (Predicted) | Methyl 4-aminobenzoate (Experimental) | Ethyl 4-aminobenzoate (Benzocaine) (Experimental) | Methyl 4-amino-2-methylbenzoate (Experimental) |
| Appearance | Solid (Predicted) | White to beige crystalline powder | White crystalline powder | Solid |
| Melting Point (°C) | Not Available | 110 - 113 | 88 - 90 | Not Available |
| Boiling Point (°C) | 305.7 ± 25.0 | Not Available | ~310 | Not Available |
| Water Solubility | Sparingly soluble (Predicted) | Slightly soluble | Slightly soluble | Not Available |
| logP (Octanol/Water) | 2.1 (Predicted) | 1.39 | 1.86 | 1.7 (Predicted) |
| pKa (Basic - Amino) | ~3.5 (Predicted) | 2.43 | 2.5 | ~3.5 (Predicted) |
Note: Predicted values are generated using computational models and should be considered estimates. Experimental verification is recommended.
The ethyl group at the C2 position is expected to increase the lipophilicity (higher logP) compared to Methyl 4-aminobenzoate, which may slightly decrease its water solubility. The steric bulk of the ethyl group may also influence crystal packing, leading to a different melting point compared to its analogs.
Section 4: Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic data are essential for structure confirmation and purity assessment. While experimental spectra for Methyl 4-amino-2-ethylbenzoate are not publicly available, this section provides predicted spectral data and outlines a general methodology for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for Methyl 4-amino-2-ethylbenzoate are presented below. These predictions are based on established algorithms and provide a reliable reference for experimental verification.[2][3][4]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | d | 1H | Ar-H (H6) |
| ~6.55 | dd | 1H | Ar-H (H5) |
| ~6.45 | d | 1H | Ar-H (H3) |
| ~4.20 (broad s) | s | 2H | -NH₂ |
| 3.85 | s | 3H | -OCH₃ |
| 2.65 | q | 2H | -CH₂CH₃ |
| 1.20 | t | 3H | -CH₂CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~167.5 | C=O (Ester) |
| ~150.0 | C4 (C-NH₂) |
| ~140.0 | C2 (C-CH₂CH₃) |
| ~131.0 | C6 |
| ~115.0 | C1 |
| ~113.5 | C5 |
| ~111.0 | C3 |
| 51.5 | -OCH₃ |
| 23.0 | -CH₂CH₃ |
| 14.0 | -CH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for Methyl 4-amino-2-ethylbenzoate are outlined below, based on typical frequencies for its constituent functional groups.[5][6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Aromatic Amine |
| 3050 - 3000 | C-H stretch (aromatic) | Aromatic Ring |
| 2980 - 2850 | C-H stretch (aliphatic) | Ethyl & Methyl Groups |
| ~1710 | C=O stretch | Ester |
| ~1620 | N-H bend | Primary Amine |
| 1600 & 1500 | C=C stretch (aromatic) | Aromatic Ring |
| ~1250 | C-O stretch (ester) | Ester |
| ~830 | C-H bend (out-of-plane) | Substituted Benzene |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of non-volatile organic compounds. A general reversed-phase HPLC method suitable for the analysis of Methyl 4-amino-2-ethylbenzoate is described below. This method would serve as an excellent starting point for method development and validation.[8][9][10]
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic or phosphoric acid). A typical starting condition could be 30:70 Acetonitrile:Water, ramping to 90:10 over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at approximately 290-310 nm (based on the chromophore).
-
Injection Volume: 10 µL
-
Rationale: The C18 stationary phase provides good retention for the moderately nonpolar molecule. The acidic modifier in the mobile phase ensures that the amino group is protonated, leading to sharper peaks and more reproducible retention times.
Section 5: Synthesis and Reactivity
Synthetic Strategy: Fischer Esterification
The most direct and common method for synthesizing Methyl 4-amino-2-ethylbenzoate is the Fischer esterification of 4-amino-2-ethylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[11][12]
Caption: Fischer esterification of 4-amino-2-ethylbenzoic acid.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-amino-2-ethylbenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to serve as both a reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Key Reactivity Insights
-
Amino Group: The primary aromatic amine is a nucleophilic site and can undergo reactions such as acylation, alkylation, and diazotization. It is also susceptible to oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air and light.
-
Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
Section 6: Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for Methyl 4-amino-2-ethylbenzoate is not widely available. Therefore, the following safety and handling information is based on data for structurally related aminobenzoates and general principles of laboratory safety.[13][14][15]
GHS Hazard Profile (Inferred)
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
-
Potential Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
May cause an allergic skin reaction.
-
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If handling as a powder or generating dust, use a NIOSH-approved respirator with a particulate filter.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage Recommendations
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Light and Air: Protect from light and air to prevent degradation of the amino group. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Caption: Recommended storage workflow for Methyl 4-amino-2-ethylbenzoate.
Section 7: Conclusion
Methyl 4-amino-2-ethylbenzoate is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While direct experimental data on its physicochemical properties are limited, a robust profile can be constructed through computational prediction and comparative analysis with its structural analogs. This guide provides a foundational understanding of its identity, properties, synthesis, and handling, serving as a critical resource for scientists to design experiments, anticipate challenges, and unlock the full potential of this versatile molecule in their research and development endeavors.
References
- A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzo
- Ethyl 3-aminobenzoate methanesulfonate Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- A Comparative Guide to Validating the Purity of Synthesized 2-Ethylhexyl 4-aminobenzo
- Analytical Methods for Determination of Antipyrine and Benzocaine in the Presence of p-Aminobenzoic Acid. (n.d.). RSC Publishing.
- Separation of Ethyl 3-aminobenzoate methanesulfonic acid salt on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- Direct and simultaneous high-performance liquid chromatographic assay for the determination of p-aminobenzoic acid and its conjugates in human urine. (1987).
- p-Aminobenzoic acid, Free Acid Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Supporting Information for "A mild and efficient method for the reduction of aromatic nitro compounds". (2009). The Royal Society of Chemistry.
- 4-Aminobenzoic Acid Safety Data Sheet. (2017). Thermo Fisher Scientific.
- Safety Data Sheet for Ethyl 3-Aminobenzoate (methanesulfon
- Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry.
-
Ethyl 4-amino-2-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Methyl 4-amino-2-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Methyl 4(methylamino)benzoate. (n.d.). NIST WebBook. Retrieved from [Link]
-
4-Amino-2-ethylbenzoate. (n.d.). PubChem. Retrieved from [Link]
- Safety Data Sheet for Ethyl 3-aminobenzo
-
methyl 4-aminobenzoate. (2025). LookChem. Retrieved from [Link]
- A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. (2000).
- Gassman, P. G., & Gruetzmacher, G. (1973). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses.
- Ethyl 4 Aminobenzoate Ir Spectrum Analysis. (n.d.). Welcome Home Vets of NJ.
- Dockner, M., & Neugebauer, T. (2007). U.S.
- Assign as many resonances as you can to specific carbon atoms in the 13 C NMR spectrum of ethyl benzo
- The 13C NMR spectrum for ethyl benzoate contains these peaks... (2025). Filo.
- Forel, M. T., Fuson, N., & Josien, M. L. (1960).
- A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Letters in Organic Chemistry.
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2012).
- Process for preparing aminobenzoate esters. (2009). U.S.
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020). International Journal of Scientific & Technology Research.
- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark.
- Annotate the NMR spectrum of 4-ethylbenzo
- Analyze the ir spectrum of ethyl 4-aminobenzoate and talk about the types of stretching th
- Ethyl 4-methylbenzoate(94-08-6) 1H NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. 1211589-24-0|Methyl 4-amino-2-ethylbenzoate|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. Methyl 4-amino-2-methylbenzoate | C9H11NO2 | CID 11672721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-ethylbenzoate | C9H10NO2- | CID 22365025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4(methylamino)benzoate [webbook.nist.gov]
- 6. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Direct and simultaneous high-performance liquid chromatographic assay for the determination of p-aminobenzoic acid and its conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. szabo-scandic.com [szabo-scandic.com]
- 15. westliberty.edu [westliberty.edu]
